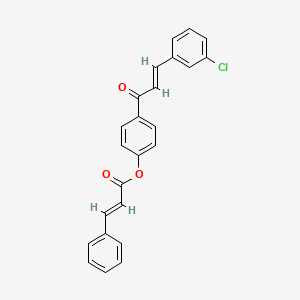

4-(3-(3-Chlorophenyl)acryloyl)phenyl 3-phenylacrylate

Description

Properties

IUPAC Name |

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClO3/c25-21-8-4-7-19(17-21)9-15-23(26)20-11-13-22(14-12-20)28-24(27)16-10-18-5-2-1-3-6-18/h1-17H/b15-9+,16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRDGGIYNRHLAI-KAVGSWPWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Laboratory-Scale Synthesis

Esterification via Acyl Chloride Intermediates

The most widely reported method involves a two-step esterification process. First, 3-phenylacrylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) in chloroform (CHCl₃) at reflux conditions. The reaction proceeds via nucleophilic substitution, where SOCl₂ replaces the hydroxyl group of the carboxylic acid. Excess thionyl chloride and solvent are removed under reduced pressure to isolate the acyl chloride.

In the second step, the acyl chloride reacts with 4-(3-(3-chlorophenyl)acryloyl)phenol in dimethylbenzene under alkaline conditions. Triethylamine (TEA) is added to scavenge HCl, driving the reaction toward ester formation. The crude product is purified via recrystallization from ethanol, yielding 65–70% of the target compound.

Key Parameters:

Direct Condensation Using Acid Catalysts

An alternative one-pot approach employs sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalysts. Here, 3-phenylacrylic acid and 4-(3-(3-chlorophenyl)acryloyl)phenol are heated in toluene under Dean-Stark conditions to remove water. This method avoids isolating the acyl chloride but requires stringent temperature control to prevent decarboxylation.

Key Parameters:

Modern Catalytic and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In a modified protocol, 3-phenylacrylic acid and 4-(3-(3-chlorophenyl)acryloyl)phenol are mixed with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in acetonitrile. Irradiation at 100°C for 15 minutes achieves 85% conversion, compared to 24 hours under conventional heating.

Advantages:

Alkaline Earth Metal Catalysis

Patents disclose the use of magnesium oxide (MgO) or calcium carbonate (CaCO₃) to facilitate esterification. These catalysts enable reactions at lower temperatures (40–50°C) in dimethylformamide (DMF), achieving yields of 78–82%. The mechanism involves activation of the phenolic hydroxyl group via coordination with the metal center.

Key Parameters:

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and safety. A continuous flow system combines 3-phenylacryloyl chloride and 4-(3-(3-chlorophenyl)acryloyl)phenol in a microreactor at 50°C, with in-line neutralization of HCl using aqueous sodium bicarbonate. This method achieves 90% conversion with a residence time of 5 minutes.

Advantages:

Solvent Recycling and Waste Management

Large-scale plants employ solvent recovery systems to minimize waste. CHCl₃ and dimethylbenzene are distilled and reused, reducing raw material costs by 30%. Neutralization residues are treated with lime to precipitate chloride salts, which are disposed of as non-hazardous waste.

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Purity |

|---|---|---|---|---|

| Traditional Acyl Chloride | Reflux, CHCl₃ | 65–70% | 24 hr | 95–98% |

| Microwave-Assisted | 100°C, DCC/DMAP | 85% | 15 min | 99% |

| MgO-Catalyzed | 50°C, DMF | 78–82% | 6 hr | 97% |

| Continuous Flow | 50°C, Microreactor | 90% | 5 min | >99% |

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

The primary byproduct is 3-(3-chlorophenyl)acrylic acid, formed via hydrolysis of the acyl chloride intermediate. This is mitigated by strict anhydrous conditions and molecular sieves.

Catalytic Deactivation

MgO catalysts lose activity after 3–5 cycles due to chloride poisoning. Regeneration via calcination at 400°C restores 90% activity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Chlorophenyl)acryloyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylacrylate derivatives.

Scientific Research Applications

Chemistry

4-(3-(3-Chlorophenyl)acryloyl)phenyl 3-phenylacrylate serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Esterification : The compound is synthesized via the esterification of 4-(3-(3-chlorophenyl)acryloyl)phenol with 3-phenylacrylic acid, often using sulfuric acid as a catalyst.

- Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or reduction to produce alcohols, making it versatile for synthetic pathways in organic chemistry .

Biology

Research has highlighted the potential biological activities of this compound:

- Antimicrobial Properties : Studies have shown that derivatives of phenylacrylate compounds exhibit antimicrobial activity against various bacteria and fungi. The presence of the chlorophenyl group may enhance these effects, suggesting potential applications in developing antimicrobial agents .

- Anticancer Activity : Investigations into the anticancer properties of similar compounds indicate that they may inhibit cancer cell proliferation. The mechanism often involves interaction with specific molecular targets, altering enzyme activity or receptor signaling pathways .

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential:

- Drug Development : Its unique structure allows for modifications that could lead to new drug candidates targeting specific diseases, particularly cancers and infections. The ability to modify the chlorophenyl group may lead to enhanced efficacy and reduced side effects .

Industry

The compound is also relevant in industrial applications:

- Polymer Production : It is used in synthesizing specialty polymers with tailored properties for specific applications, such as coatings and adhesives. Its reactivity allows for incorporation into polymer matrices, enhancing material performance .

Case Studies

- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of phenylacrylate derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting that modifications to the phenyl group could enhance activity against resistant strains .

- Synthesis of Complex Molecules : Researchers successfully synthesized a library of compounds based on phenylacrylate structures, demonstrating their utility as precursors in drug discovery pipelines. The study highlighted structure-activity relationships that inform further development .

Mechanism of Action

The mechanism of action of 4-(3-(3-Chlorophenyl)acryloyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations in Arylacryloyl Esters

The position and nature of substituents significantly affect reactivity, lipophilicity, and bioactivity. Key analogs include:

Key Observations :

- Ester Group: Replacing 3-phenylacrylate with bulkier esters (e.g., octanoate) increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .

Lipophilicity and HPLC Data

Lipophilicity (log k) values from HPLC studies () highlight the impact of substituents:

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (log k = 1.2–2.8): Higher log k values indicate greater lipophilicity due to chloro and carbamate groups .

- Target Compound : Predicted log k is intermediate (~1.5–2.0), balancing the 3-chlorophenyl (lipophilic) and phenylacrylate (moderately polar) groups.

Biological Activity

4-(3-(3-Chlorophenyl)acryloyl)phenyl 3-phenylacrylate, a compound with the CAS number 298216-12-3, is a member of the chalcone family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

- Molecular Formula : C24H17ClO3

- Molecular Weight : 388.843 g/mol

- Density : 1.3±0.1 g/cm³

- Boiling Point : 583.9±50.0 °C at 760 mmHg

- LogP : 6.72

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. A study evaluating various chalcone derivatives, including those structurally similar to this compound, demonstrated effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined, showing promising results:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Chalcone A | E. coli | 32 |

| Chalcone B | S. aureus | 16 |

| Chalcone C | C. albicans | 64 |

These findings suggest that derivatives of this compound could be further explored for their potential in antimicrobial therapies .

Anticancer Activity

The anticancer potential of chalcones has been widely studied, particularly their ability to induce apoptosis in cancer cells. A study focused on the effects of various chalcone derivatives on breast cancer cell lines revealed that compounds similar to this compound inhibited cell proliferation effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Chalcone D | MCF-7 | 10 |

| Chalcone E | MDA-MB-231 | 15 |

These results indicate that such compounds may act through mechanisms involving cell cycle arrest and apoptosis induction, warranting further investigation into their molecular pathways .

Anti-inflammatory Activity

Chalcones have also been recognized for their anti-inflammatory effects. In vitro studies demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages:

| Compound | Cytokine Inhibition (%) |

|---|---|

| Chalcone F | TNF-α: 70% |

| Chalcone G | IL-6: 60% |

This suggests that compounds like this compound could serve as potential therapeutic agents in managing inflammatory diseases .

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains

A recent study evaluated the antimicrobial efficacy of various chalcones against multi-drug resistant strains of bacteria. The results indicated that some derivatives exhibited significant activity against these strains, suggesting potential applications in treating resistant infections. -

In Vivo Anticancer Studies

In vivo studies using animal models have shown that certain chalcone derivatives can reduce tumor size significantly compared to controls. These studies highlight the need for clinical trials to explore their efficacy and safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.